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Compound of Interest

Compound Name: 2-Bromo-3-nitroaniline

Cat. No.: B1315865

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Bromo-3-nitroaniline (CAS No. 35757-20-1). Due to the limited availability of published
experimental spectra for this specific compound, this document outlines the anticipated Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its
chemical structure and comparison with analogous compounds. Additionally, standardized
experimental protocols for acquiring such data are detailed.

Molecular Structure and Properties

e Molecular Formula: CeHsBrN202
e Molecular Weight: 217.02 g/mol

 Structure: Aniline ring substituted with a bromine atom at position 2 and a nitro group at
position 3.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for 2-Bromo-3-
nitroaniline. These are estimations based on the functional groups and substitution pattern of
the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected *H NMR Data for 2-Bromo-3-nitroaniline

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~75-7.8 Doublet (d) 1H Aromatic H
~72-74 Triplet (t) 1H Aromatic H
~6.8-7.0 Doublet (d) 1H Aromatic H
~4.0-5.0 Broad Singlet 2H -NH:z

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at O ppm. The exact shifts and
coupling constants will be dependent on the solvent used.

Table 2: Expected 13C NMR Data for 2-Bromo-3-nitroaniline

Chemical Shift (6, ppm) Assighment
~148 - 152 C-NO2

~145 - 148 C-NH2

~130 - 135 Aromatic CH
~120 - 125 Aromatic CH
~115-120 Aromatic CH
~105-110 C-Br

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 2-Bromo-3-nitroaniline
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Wavenumber (cm~?)

Vibration Type

Functional Group

N-H Stretch (asymmetric &

3300 - 3500 symmetric) Amine (-NH-2)
3000 - 3100 C-H Stretch (aromatic) Aromatic Ring
1600 - 1650 N-H Bend Amine (-NH2)
1520 - 1570 N-O Asymmetric Stretch Nitro (-NOz2)
1450 - 1500 C=C Stretch (aromatic) Aromatic Ring
1330 - 1370 N-O Symmetric Stretch Nitro (-NOz2)
1000 - 1100 C-N Stretch Aryl Amine
600 - 700 C-Br Stretch Bromoalkane

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 2-Bromo-3-nitroaniline

m/z Ratio lon Notes
Molecular ion peak, showing
217/219 [M]*+ isotopic pattern for one
bromine atom.
187/189 [M-NOJ*+ Loss of nitric oxide.
171/173 [M-NOz2]* Loss of nitro group.
138 [M-Br]* Loss of bromine atom.
Loss of bromine and nitro
92 [M-Br-NO2]*

groups.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic

compound such as 2-Bromo-3-nitroaniline.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

 Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference
(0 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include
a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5
seconds.

e 13C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.
Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition
time are typically required compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a
volatile solvent (e.g., methylene chloride or acetone).[1]

o Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow
the solvent to evaporate, leaving a thin film of the compound.[1]

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Place the salt plate in the sample holder and record the spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm~2.

o Data Presentation: The final spectrum is typically presented as transmittance or absorbance
versus wavenumber (cm~1).
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Mass Spectrometry (MS)

o Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilute this
solution to the low pg/mL range.[2]

 Instrumentation: Employ a mass spectrometer, often coupled with a separation technique
like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

« lonization: Utilize an appropriate ionization method. Electron lonization (El) is common for
generating fragment ions and identifying the molecular ion.[3]

o Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer.[4]

» Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an
organic compound.
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Workflow for Spectroscopic Analysis of an Organic Compound

Purified Compound

(2-Bromo-3-nitroaniline)

Provides information on Identifies
the carbon-hydrogen framework functional groups

NMR Spectroscopy
(1H’ 13C)

Determines molecular weight
and fragmentation pattern

IR Spectroscopy

Mass Spectrometry

-

Data Integration & Analysis >

Confirms or determines
the chemical structure

Structure Elucidation

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of an organic compound using

spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315865#2-bromo-3-nitroaniline-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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